molecular formula C20H19NO2 B3131645 N-(4-Methoxybenzyl)-4-phenoxyaniline CAS No. 356536-92-0

N-(4-Methoxybenzyl)-4-phenoxyaniline

Cat. No.: B3131645
CAS No.: 356536-92-0
M. Wt: 305.4 g/mol
InChI Key: QIEUGYFDLYNMQZ-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)-4-phenoxyaniline (CAS: 14429-14-2, synonyms: 4-methoxy-N-[(4-methoxyphenyl)methyl]aniline) is an aromatic amine derivative featuring a methoxybenzyl group attached to a 4-phenoxyaniline backbone. Its molecular formula is C20H19NO2 (molecular weight: 305.37 g/mol) . The compound is characterized by two methoxy groups (–OCH3) and a phenoxy (–OPh) substituent, which confer distinct electronic and steric properties. The compound’s structural features make it relevant in materials science and pharmaceutical research, particularly in studies of charge-transfer complexes or as a precursor for bioactive molecules.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-phenoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-22-18-11-7-16(8-12-18)15-21-17-9-13-20(14-10-17)23-19-5-3-2-4-6-19/h2-14,21H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEUGYFDLYNMQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxybenzyl)-4-phenoxyaniline can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzyl chloride with 4-phenoxyaniline in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxybenzyl)-4-phenoxyaniline undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene rings.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid .

Scientific Research Applications

N-(4-Methoxybenzyl)-4-phenoxyaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Methoxybenzyl)-4-phenoxyaniline involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

The following analysis compares N-(4-Methoxybenzyl)-4-phenoxyaniline with structurally analogous compounds, focusing on substituent effects, synthesis, and physicochemical properties.

Substituent Effects and Structural Comparisons
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound –OCH3 (benzyl), –OPh (aniline) C20H19NO2 305.37 Electron-rich due to dual methoxy and phenoxy groups
4-Methoxy-N-(4-nitrophenyl)benzenamine –OCH3 (aniline), –NO2 (para to –OCH3) C13H12N2O3 252.25 Electron-withdrawing nitro group enhances acidity
4-Methoxy-N-(4-nitrobenzyl)aniline –OCH3 (aniline), –NO2 (benzyl) C14H12N2O3 280.27 Nitro group introduces steric and electronic effects
N-(4-Methoxybenzylidene)-4-butylaniline –OCH3 (benzylidene), –C4H9 (aniline) C18H21NO 267.36 Aliphatic chain increases hydrophobicity
4-Methoxy-N-(2-nitrobenzylidene)-aniline –OCH3 (aniline), –NO2 (ortho to imine) C14H12N2O3 280.27 Schiff base with conjugated C=N bond (1.255 Å )

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: The target compound’s methoxy and phenoxy groups enhance electron density, favoring electrophilic substitution reactions. In contrast, nitro-substituted analogs (e.g., ) exhibit reduced electron density, altering reactivity and stability.
  • Steric Effects: Bulky substituents like the phenoxy group in the target compound may hinder crystallization compared to smaller groups (e.g., –NO2 in ).
Physicochemical and Spectroscopic Properties
Compound Name Melting Point (°C) Solubility Key Spectral Data (NMR, IR) Reference
This compound Not reported Likely low in water Expected aromatic protons at δ 6.5–7.5 ppm (1H-NMR)
4-Methoxy-N-(4-nitrophenyl)benzenamine Not reported Low in polar solvents Strong NO2 stretching (1520 cm⁻¹, IR)
N-(4-Methoxycinnamyl)aniline Not reported Moderate in DCM 1H-NMR: δ 3.8 (s, –OCH3), δ 6.6–7.4 (aromatic)

Structural Insights :

  • C=N Bond Length : In Schiff base analogs (e.g., ), the C=N bond distance (1.255 Å ) is shorter than typical C–N single bonds (~1.47 Å), indicating conjugation and planarity.
  • Crystallography : The nitro-substituted compound in exhibits refined X-ray parameters (R factor = 0.052, wR = 0.135), suggesting high crystallinity compared to the target compound (data unavailable).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-Methoxybenzyl)-4-phenoxyaniline, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via N-alkylation of 4-phenoxyaniline with 4-methoxybenzyl halides. Key parameters include:

  • Catalyst : Iridium/graphene nanostructured catalysts enhance selectivity and yield under mild conditions .
  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) at 0–25°C minimizes side reactions.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is optimal for isolating the product.
  • Yield Optimization : Yields improve with slow addition of the benzyl halide and inert atmosphere (N₂/Ar).

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR : ¹H NMR should show distinct signals for the methoxy group (~δ 3.8 ppm) and aromatic protons (~δ 6.5–7.3 ppm).
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 243.1259 (M+H⁺) .
  • X-ray Crystallography : Single-crystal analysis resolves bond angles and confirms the absence of stereochemical anomalies .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Acidic Conditions : Hydrolysis of the methoxy group occurs at pH < 2 (6M HCl, reflux), yielding 4-phenoxyaniline and 4-methoxybenzyl alcohol .
  • Basic Conditions : Stable in mild bases (pH 8–10), but prolonged exposure to NaOH (>1M) degrades the phenoxy linkage.
  • Thermal Stability : Decomposes above 200°C; store at 2–8°C under nitrogen to prevent oxidation .

Advanced Research Questions

Q. How does the molecular conformation of this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Torsional Effects : The dihedral angle between the phenoxy and methoxybenzyl groups (~45–60°) affects steric hindrance. Smaller angles favor Suzuki-Miyaura coupling .
  • Electron Density : The methoxy group donates electrons to the aromatic ring, enhancing nucleophilic substitution at the para-position.
  • Experimental Design : Use DFT calculations (B3LYP/6-31G*) to predict reactive sites and validate with X-ray photoelectron spectroscopy (XPS) .

Q. What mechanisms underlie the neuroprotective activity of derivatives of this compound, and how can they be assayed?

  • Methodological Answer :

  • Bid Protein Interaction : N-acyl derivatives inhibit pro-apoptotic Bid protein, attenuating mitochondrial fragmentation. Assay via:
  • Glutamate-Induced Toxicity : Measure neuronal viability in primary cortical cultures using MTT assays .
  • Impedance-Based Real-Time Analysis : Monitor cell death kinetics with xCELLigence systems .
  • Structure-Activity Relationship (SAR) : Introduce piperidine carboxylic acid substituents to enhance blood-brain barrier permeability .

Q. How can analytical methods resolve contradictions in reported spectroscopic data for this compound?

  • Methodological Answer :

  • Contradiction : Discrepancies in ¹³C NMR chemical shifts (e.g., methoxy carbon at δ 55–57 ppm vs. δ 54.2 ppm).
  • Resolution :

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-Methoxybenzyl)-4-phenoxyaniline
Reactant of Route 2
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